molecular formula C4H3NO2 B6263206 (2E)-3-cyanoprop-2-enoic acid CAS No. 42356-32-1

(2E)-3-cyanoprop-2-enoic acid

Cat. No.: B6263206
CAS No.: 42356-32-1
M. Wt: 97.07 g/mol
InChI Key: KAIHOCOWYAMXQY-OWOJBTEDSA-N
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Description

(2E)-3-Cyanoprop-2-enoic acid is an organic compound characterized by the presence of a nitrile group (-CN) and a carboxylic acid group (-COOH) attached to a conjugated double bond system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-cyanoprop-2-enoic acid typically involves the Knoevenagel condensation reaction. This reaction is carried out between malonic acid and acrylonitrile in the presence of a base such as piperidine or pyridine. The reaction conditions generally include:

    Temperature: Room temperature to 60°C

    Solvent: Ethanol or methanol

    Catalyst: Piperidine or pyridine

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions: (2E)-3-Cyanoprop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.

    Reduction: The nitrile group can be reduced to primary amines using reagents such as lithium aluminum hydride (LiAlH4).

    Substitution: The double bond in the compound can participate in electrophilic addition reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Bromine (Br2) in the presence of a catalyst such as iron (Fe).

Major Products Formed:

    Oxidation: Formation of this compound amide or this compound.

    Reduction: Formation of (2E)-3-aminoprop-2-enoic acid.

    Substitution: Formation of halogenated derivatives such as (2E)-3-bromoprop-2-enoic acid.

Scientific Research Applications

(2E)-3-Cyanoprop-2-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2E)-3-cyanoprop-2-enoic acid involves its interaction with specific molecular targets and pathways. The nitrile group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or the modulation of signaling pathways, contributing to its biological effects.

Comparison with Similar Compounds

    (2E)-3-Cyanoprop-2-enamide: Similar structure but with an amide group instead of a carboxylic acid group.

    (2E)-3-Cyanoprop-2-enol: Similar structure but with a hydroxyl group instead of a carboxylic acid group.

Uniqueness: (2E)-3-Cyanoprop-2-enoic acid is unique due to its combination of a nitrile group and a carboxylic acid group attached to a conjugated double bond system

Properties

CAS No.

42356-32-1

Molecular Formula

C4H3NO2

Molecular Weight

97.07 g/mol

IUPAC Name

(E)-3-cyanoprop-2-enoic acid

InChI

InChI=1S/C4H3NO2/c5-3-1-2-4(6)7/h1-2H,(H,6,7)/b2-1+

InChI Key

KAIHOCOWYAMXQY-OWOJBTEDSA-N

Isomeric SMILES

C(=C/C(=O)O)\C#N

Canonical SMILES

C(=CC(=O)O)C#N

Purity

95

Origin of Product

United States

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